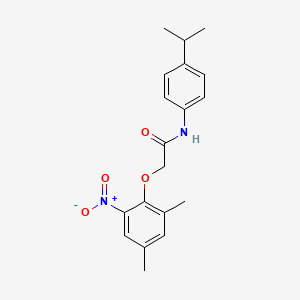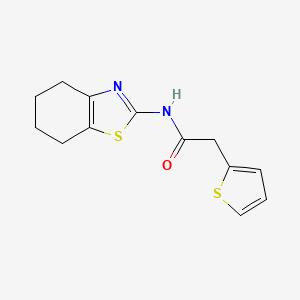
3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid, also known as AP5, is a chemical compound that has been widely used in scientific research. It is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用機序
3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid acts as a competitive antagonist of the NMDA receptor by binding to the glutamate binding site and preventing the binding of glutamate. This results in a decrease in the activation of the receptor and a reduction in the influx of calcium ions into the cell. The reduction in calcium influx leads to a decrease in the activation of downstream signaling pathways, which ultimately results in a reduction in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. This compound has also been shown to reduce the excitotoxicity that occurs in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to reduce the development of drug addiction and the perception of pain.
実験室実験の利点と制限
One advantage of using 3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various physiological and pathological processes without affecting other neurotransmitter systems. However, one limitation of using this compound is its short half-life, which requires frequent administration in animal models. This can be overcome by using sustained-release formulations or continuous infusion methods.
将来の方向性
There are several future directions for the use of 3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid in scientific research. One direction is the development of more potent and selective NMDA receptor antagonists for use in animal models and potentially in humans. Another direction is the investigation of the role of NMDA receptors in other physiological and pathological processes, such as inflammation, epilepsy, and traumatic brain injury. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of neurodegenerative diseases and psychiatric disorders.
合成法
The synthesis of 3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid involves the reaction of 1-allyl-5-phenylpyrrol-2-carboxylic acid with 1-bromo-3-chloropropane in the presence of potassium carbonate. The resulting product is then treated with lithium aluminum hydride to obtain the final compound, this compound. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been used in animal models to investigate the mechanisms underlying learning and memory, synaptic plasticity, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used to study the role of NMDA receptors in pain perception, drug addiction, and psychiatric disorders such as depression and schizophrenia.
特性
IUPAC Name |
3-(5-phenyl-1-prop-2-enylpyrrol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-12-17-14(9-11-16(18)19)8-10-15(17)13-6-4-3-5-7-13/h2-8,10H,1,9,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUVLDKVNVYBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CC=C1C2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylamino)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864011.png)
![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5864019.png)




![1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5864089.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5864097.png)
![2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)

![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)

![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)